molecular formula C12H12O2 B1306538 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde CAS No. 117569-57-0

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Cat. No.: B1306538
CAS No.: 117569-57-0
M. Wt: 188.22 g/mol
InChI Key: SLKHCIZTANAAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is an organic compound with the molecular formula C12H12O2. It is characterized by the presence of a benzaldehyde group attached to a hydroxy-methylbutynyl side chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-hydroxy-3-methyl-1-butyne under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling of reagents and optimization of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is unique due to the presence of both a hydroxy-methylbutynyl side chain and a benzaldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Biological Activity

4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde, also known as eutypine, is a compound derived from various natural sources, notably the grapevine pathogen Eutypa lata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, cytotoxic, and mitochondrial respiration inhibition properties. This article compiles recent research findings and case studies to elucidate the biological significance of this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzaldehyde group attached to a hydroxy-substituted alkyne. Its molecular formula is C12H12O2C_{12}H_{12}O_2 with a molecular weight of 188.23 g/mol .

1. Anti-inflammatory Properties

Research indicates that eutypine exhibits significant anti-inflammatory activity. In vitro studies using RAW 264.7 macrophages demonstrated that this compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. The IC50 values for eutypine were reported to be around 8.6 μM, showcasing its potential as an anti-inflammatory agent .

Compound IC50 (μM) Activity
Eutypine8.6Inhibition of NO production
Control (NG-monomethyl-L-arginine)15.0Positive control for comparison

2. Cytotoxic Effects

Eutypine has also been studied for its cytotoxic effects against various cancer cell lines. In one study, it was found to significantly reduce cell viability in pancreatic cancer cells, indicating its potential as an anticancer agent . The detailed cytotoxicity profile is summarized below:

Cell Line LC50 (ppm) Effect
Pancreatic Cancer Cells5 ± 0.58Significant cytotoxicity
Non-Small Lung Adenocarcinoma CellsNot specifiedHigh biomedical activity

3. Inhibition of Mitochondrial Respiration

The toxicological profile of eutypine includes its ability to inhibit mitochondrial respiration in yeast models. Studies have shown that exposure to eutypine leads to decreased growth rates in Saccharomyces cerevisiae, particularly under oxidative stress conditions induced by hydrogen peroxide . This suggests a potential mechanism for its cytotoxic effects.

Case Studies

A notable case study involved the examination of eutypine's effects on yeast strains lacking specific antioxidant enzymes. The results indicated that these strains exhibited significantly reduced growth when exposed to eutypine compared to wild-type strains, reinforcing the compound's role in mitochondrial dysfunction and oxidative stress response .

Properties

IUPAC Name

4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(2,14)8-7-10-3-5-11(9-13)6-4-10/h3-6,9,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKHCIZTANAAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390120
Record name 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117569-57-0
Record name 4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromobenzaldehyde (3.0 g, 16 mmol), Pd(PPh3)2Cl2 (110 mg, 0.170 mmol) and CuI (16 mg, 0.07 mmol) were placed in a Schienk flask. The flask was then evacuated and purged with argon (3 times) on the Schienk line. Then freshly distilled and degassed TEA (32 mL) was added, and after purging with argon, 2-methyl-3-butyn-2-ol (1.90 mL, 19.4 mmol) was added. The reaction mixture was stirred for 2 h at 40° C. (The progress of the reaction was monitored by GC-MS). T he reaction mixture was evaporated to dryness and then chromatographed (silica, CH2Cl2). Bulb-to-bulb distillation (93-95° C., 0.001 mm Hg) gave a pale yellowish oil (2.90 g, 95%). 1H NMR (CDCl3) δ 1.61 (s, 6H), 2.23 (brs, 1H), 7.52 (AB/2, J=8.1 Hz, 2H), 7.79 (AB/2, J=8.1 Hz, 2H), 9.02 (s, 1H); 13C NMR δ 31.9, 66.1, 81.9, 98.8, 129.8, 130.1, 132.7, 35.9, 192.3; IR (film)ν(cm−1) 790.4, 830.1, 906.3, 963.4, 1014.3, 1046.1, 1165.9, 1207.0, 1273.4, 1303.0, 1373.0, 1457.6, 1563.8, 1603.6, 1700.0, 2228.1, 2735.0, 2837.8, 2934.1, 2982.2, 3413.3; MS (EI+) m/z 188 (M+,35%), 173 (100%), 159 (10%); EI-MS obsd 188.0835, calcd exact mass 188.0837 (C12H12O2).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
catalyst
Reaction Step Three
Name
CuI
Quantity
16 mg
Type
catalyst
Reaction Step Four
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.